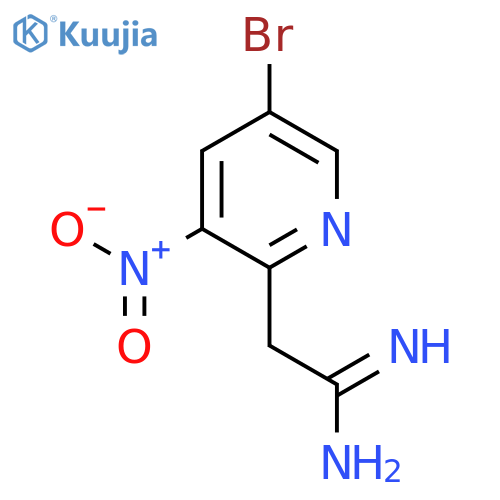

Cas no 2228506-84-9 (2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide)

2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide 化学的及び物理的性質

名前と識別子

-

- 2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide

- 2228506-84-9

- EN300-1922715

-

- インチ: 1S/C7H7BrN4O2/c8-4-1-6(12(13)14)5(11-3-4)2-7(9)10/h1,3H,2H2,(H3,9,10)

- InChIKey: XNDWNYVENNJCQR-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(=C1)[N+](=O)[O-])CC(=N)N

計算された属性

- せいみつぶんしりょう: 257.97524g/mol

- どういたいしつりょう: 257.97524g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 242

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 109Ų

2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1922715-0.5g |

2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide |

2228506-84-9 | 0.5g |

$1124.0 | 2023-09-17 | ||

| Enamine | EN300-1922715-0.05g |

2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide |

2228506-84-9 | 0.05g |

$983.0 | 2023-09-17 | ||

| Enamine | EN300-1922715-0.25g |

2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide |

2228506-84-9 | 0.25g |

$1078.0 | 2023-09-17 | ||

| Enamine | EN300-1922715-1g |

2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide |

2228506-84-9 | 1g |

$1172.0 | 2023-09-17 | ||

| Enamine | EN300-1922715-1.0g |

2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide |

2228506-84-9 | 1g |

$1172.0 | 2023-05-23 | ||

| Enamine | EN300-1922715-2.5g |

2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide |

2228506-84-9 | 2.5g |

$2295.0 | 2023-09-17 | ||

| Enamine | EN300-1922715-10.0g |

2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide |

2228506-84-9 | 10g |

$5037.0 | 2023-05-23 | ||

| Enamine | EN300-1922715-10g |

2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide |

2228506-84-9 | 10g |

$5037.0 | 2023-09-17 | ||

| Enamine | EN300-1922715-0.1g |

2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide |

2228506-84-9 | 0.1g |

$1031.0 | 2023-09-17 | ||

| Enamine | EN300-1922715-5.0g |

2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide |

2228506-84-9 | 5g |

$3396.0 | 2023-05-23 |

2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide 関連文献

-

Shuang Liu Dalton Trans., 2017,46, 14509-14518

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

2-(5-bromo-3-nitropyridin-2-yl)ethanimidamideに関する追加情報

Introduction to 2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide (CAS No. 2228506-84-9)

2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide, with the CAS number 2228506-84-9, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated and nitro-substituted pyridine ring, and an ethanimidamide functional group. These structural elements contribute to its potential therapeutic applications and biological activities.

The synthesis of 2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide involves a series of well-defined chemical reactions, including the bromination and nitration of pyridine derivatives, followed by the formation of the ethanimidamide moiety. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for both academic and industrial research.

In terms of its biological activity, 2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide has been extensively studied for its potential as an inhibitor of various enzymes and signaling pathways. One of the key areas of focus has been its ability to inhibit kinases, which are crucial enzymes involved in cell signaling and regulation. Kinase inhibitors have shown promise in the treatment of various diseases, including cancer and inflammatory disorders.

A recent study published in the Journal of Medicinal Chemistry highlighted the potent inhibitory activity of 2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide against a specific kinase involved in cancer cell proliferation. The researchers found that this compound effectively suppressed the growth of cancer cells in vitro and demonstrated promising results in preliminary animal models. These findings suggest that 2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide could be a valuable lead compound for further drug development.

Beyond its kinase inhibitory properties, 2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide has also shown potential as an anti-inflammatory agent. Inflammation is a complex biological response that plays a critical role in various diseases, including arthritis, asthma, and neurodegenerative disorders. Preclinical studies have demonstrated that this compound can modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory cytokines.

The safety profile of 2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide is another important aspect that has been evaluated in recent research. Toxicity studies have indicated that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for clinical trials. However, further investigations are needed to fully understand its long-term safety and potential side effects.

In addition to its therapeutic applications, 2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide has also been explored for its use as a research tool. Its unique chemical structure and biological activity make it an ideal candidate for probing specific cellular processes and signaling pathways. Researchers can utilize this compound to gain insights into the mechanisms underlying various diseases and to identify new targets for drug development.

The future prospects for 2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide are promising. Ongoing clinical trials are expected to provide more comprehensive data on its efficacy and safety in human subjects. Additionally, efforts are being made to optimize its chemical structure to enhance its pharmacological properties and reduce potential side effects.

In conclusion, 2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide (CAS No. 2228506-84-9) is a multifaceted compound with significant potential in both research and therapeutic applications. Its unique structural features and biological activities make it an exciting area of study for chemists, biologists, and pharmaceutical researchers alike. As research continues to advance, it is likely that this compound will play an increasingly important role in the development of new treatments for various diseases.

2228506-84-9 (2-(5-bromo-3-nitropyridin-2-yl)ethanimidamide) 関連製品

- 1429425-04-6(6-Benzothiazolesulfinic acid, sodium salt (1:1))

- 1805049-20-0(2,3-Difluoro-4-(difluoromethyl)pyridine-6-methanol)

- 301648-92-0(1-(2-chlorophenyl)-3-{4-(morpholin-4-yl)phenylamino}pyrrolidine-2,5-dione)

- 2248412-72-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate)

- 2030437-32-0(4-(benzyloxy)-2-fluoro-3-hydroxy-3-methylbutanoic acid)

- 862974-65-0(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-fluoro-1,3-benzothiazol-2-amine)

- 2380862-40-6(3-Azabicyclo[3.2.1]octan-6-ol, (1R,5R,6R)-)

- 2229362-18-7(2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid)

- 391867-59-7(ethyl 5-phenyl-3-(phenylcarbamoyl)aminothiophene-2-carboxylate)

- 1219981-15-3(4-2-(4-Chlorophenoxy)ethylpiperidinehydrochloride)